Z-Phe-Arg-Amc-Hydrochlorid

Übersicht

Beschreibung

Z-FR-AMC (Trifluoressigsäuresalz): . Nach enzymatischer Spaltung durch Cathepsin L wird 7-Amino-4-methylcumarin (AMC) freigesetzt, dessen Fluoreszenz zur Quantifizierung der Cathepsin L-Aktivität verwendet werden kann . Diese Verbindung wird in der biochemischen Forschung häufig verwendet, da sie durch Fluoreszenzmessungen Einblicke in die Enzymaktivität bietet .

Wissenschaftliche Forschungsanwendungen

Z-FR-AMC (Trifluoressigsäuresalz) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als fluorogenes Substrat zur Untersuchung der Enzymkinetik und -aktivität verwendet.

Industrie: Wird bei der Entwicklung von Diagnosetests und Therapeutika eingesetzt, die auf Cathepsin L abzielen.

Wirkmechanismus

Der Wirkmechanismus von Z-FR-AMC (Trifluoressigsäuresalz) beinhaltet seine enzymatische Spaltung durch Cathepsin L . Cathepsin L erkennt und bindet das Substrat und spaltet die Peptidbindung zwischen den Phenylalaninyl- und Argininamidresten . Diese Spaltung setzt 7-Amino-4-methylcumarin (AMC) frei, das bei Anregung fluoresziert . Die Fluoreszenzintensität ist direkt proportional zur Aktivität von Cathepsin L, wodurch eine quantitative Messung der Enzymaktivität ermöglicht wird .

Wirkmechanismus

Target of Action

Z-Phe-Arg-Amc Hydrochloride primarily targets plasma and glandular kallikreins . Kallikreins are a subgroup of serine proteases, enzymes capable of cleaving peptide bonds in proteins. In addition to kallikreins, this compound also serves as a substrate for cathepsin B, cathepsin L, and papain .

Mode of Action

The compound acts as a fluorogenic substrate for its target enzymes . When cleaved by these enzymes, it releases 7-amido-4-methylcoumarin (AMC) . The liberation of AMC results in increased fluorescence, which can be measured to determine the activity of the enzymes .

Pharmacokinetics

Result of Action

The cleavage of Z-Phe-Arg-Amc Hydrochloride by its target enzymes leads to the release of AMC, resulting in increased fluorescence . This can be used to measure the activity of the enzymes, providing a useful tool for studying their roles in various biological processes .

Action Environment

The action of Z-Phe-Arg-Amc Hydrochloride can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect enzyme activity and, therefore, the rate at which the compound is cleaved. Furthermore, the compound’s stability may be affected by factors such as light and moisture . It should be stored at -20°C and protected from moisture .

Biochemische Analyse

Biochemical Properties

Z-Phe-Arg-Amc Hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes like papain, cathepsin K, cathepsins L, and B . The nature of these interactions involves the proteolytic lysis of Z-Phe-Arg-Amc Hydrochloride by these proteases, leading to the liberation of AMC (7-amino-4-methylcoumarin), which results in increased fluorescence in the enzymatic reaction .

Cellular Effects

The effects of Z-Phe-Arg-Amc Hydrochloride on cells and cellular processes are primarily related to its interactions with various enzymes. It influences cell function by participating in enzymatic reactions that contribute to cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Z-Phe-Arg-Amc Hydrochloride exerts its effects at the molecular level through its interactions with biomolecules. It serves as a substrate for various enzymes, leading to its proteolytic lysis and the release of AMC . This process can influence enzyme activity, potentially leading to changes in gene expression.

Metabolic Pathways

Z-Phe-Arg-Amc Hydrochloride is involved in metabolic pathways through its role as a substrate for various enzymes. It can interact with enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

Vorbereitungsmethoden

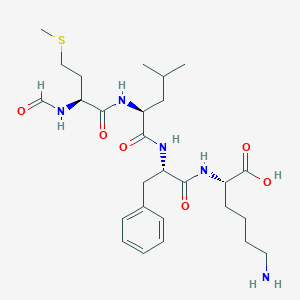

Synthesewege und Reaktionsbedingungen

Die Synthese von Z-FR-AMC (Trifluoressigsäuresalz) umfasst die Kupplung von N-[(Phenylmethoxy)carbonyl]-L-phenylalaninyl und N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamid . Die Reaktion erfordert in der Regel die Verwendung von Kupplungsreagenzien wie Dicyclohexylcarbodiimid (DCC) und N-Hydroxysuccinimid (NHS), um die Bildung von Peptidbindungen zu erleichtern . Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um eine Hydrolyse der Zwischenprodukte zu verhindern .

Industrielle Produktionsverfahren

Die industrielle Produktion von Z-FR-AMC (Trifluoressigsäuresalz) folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Das Verfahren beinhaltet die Verwendung von automatisierten Peptidsynthesizern, um eine hohe Ausbeute und Reinheit zu gewährleisten . Das Endprodukt wird mit Hilfe der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um eine Reinheit von ≥98 % zu erreichen .

Analyse Chemischer Reaktionen

Reaktionstypen

Z-FR-AMC (Trifluoressigsäuresalz) unterliegt hauptsächlich enzymatischen Spaltungsreaktionen . Es wird spezifisch durch Cathepsin L gespalten, wodurch 7-Amino-4-methylcumarin (AMC) freigesetzt wird . Diese Reaktion ist hochspezifisch und beinhaltet keine Oxidations-, Reduktions- oder Substitutionsreaktionen .

Häufige Reagenzien und Bedingungen

Die enzymatische Spaltung von Z-FR-AMC (Trifluoressigsäuresalz) erfordert das Vorhandensein von Cathepsin L unter physiologischen Bedingungen . Die Reaktion wird in der Regel in einer gepufferten Lösung bei einem pH-Wert durchgeführt, der optimal für die Cathepsin L-Aktivität ist .

Hauptsächlich gebildete Produkte

Das Hauptprodukt, das durch die enzymatische Spaltung von Z-FR-AMC (Trifluoressigsäuresalz) gebildet wird, ist 7-Amino-4-methylcumarin (AMC), das bei Anregung mit 340-360/440-460 nm Fluoreszenz zeigt .

Vergleich Mit ähnlichen Verbindungen

Z-FR-AMC (Trifluoressigsäuresalz) kann mit anderen fluorogenen Substraten für Cathepsin L verglichen werden, wie z. B. Bz-FVR-AMC (Trifluoressigsäuresalz) . Während beide Verbindungen als Substrate für Cathepsin L dienen, ist Z-FR-AMC (Trifluoressigsäuresalz) einzigartig in seiner spezifischen Peptidsequenz und seinem Fluorophor . Diese Einzigartigkeit ermöglicht unterschiedliche Anwendungen und Vorteile in bestimmten experimentellen Konfigurationen .

Liste ähnlicher Verbindungen

Eigenschaften

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36N6O6/c1-21-17-29(40)45-28-19-24(14-15-25(21)28)37-30(41)26(13-8-16-36-32(34)35)38-31(42)27(18-22-9-4-2-5-10-22)39-33(43)44-20-23-11-6-3-7-12-23/h2-7,9-12,14-15,17,19,26-27H,8,13,16,18,20H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,34,35,36)/t26-,27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGDDBWFXDMARY-SVBPBHIXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36N6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65147-22-0 | |

| Record name | Z-Phe-Arg-AMC | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65147-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

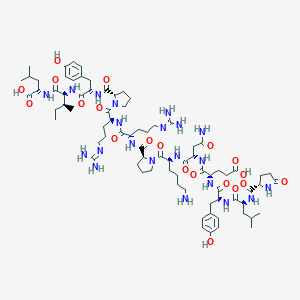

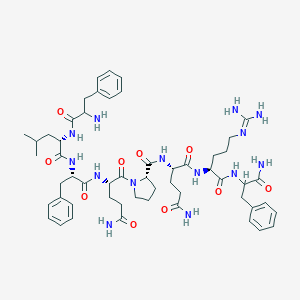

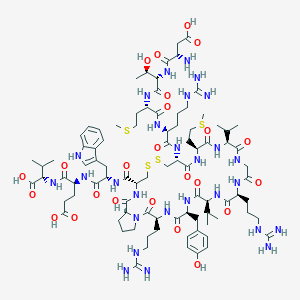

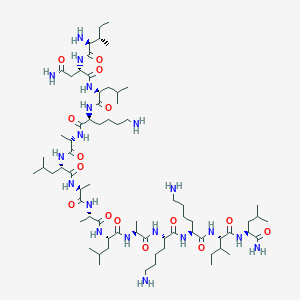

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

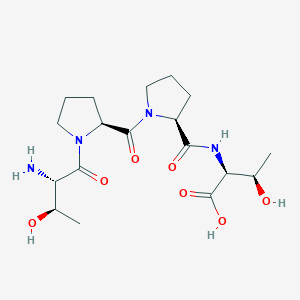

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.